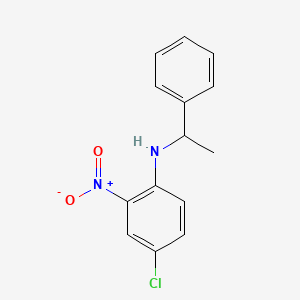
2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound characterized by the presence of various functional groups including phenoxy, fluorine, methoxybenzyl, thiadiazole, and piperidine. This compound stands out due to its intricate structure, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone generally involves multiple steps, each requiring precise conditions and reagents:
Formation of the Fluorophenoxy Group: : The initial step involves the preparation of the 2-fluorophenol, which is then reacted with an appropriate halogenated ethanone derivative under basic conditions to form the 2-(2-fluorophenoxy)ethanone.
Preparation of the Thiadiazole Intermediate: : The 1,3,4-thiadiazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and thiosemicarbazides under acidic or basic conditions.
Formation of the Piperidine Derivative: : The piperidine ring is introduced by reacting the thiadiazole intermediate with a 4-substituted piperidine in the presence of coupling reagents such as EDCI or DCC.
Final Coupling: : The final step involves coupling the 2-(2-fluorophenoxy)ethanone with the 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine using reagents such as palladium catalysts or other appropriate coupling agents.
Industrial Production Methods
In an industrial setting, the production process would be scaled up, requiring optimization for yield, purity, and cost-efficiency. Techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and advanced purification methods like column chromatography or crystallization might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxybenzyl and piperidine groups can undergo oxidation to yield corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : The ketone and possibly the thiadiazole can be reduced to alcohols or amines, respectively.
Substitution: : The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: : Nucleophiles like amines, alcohols under heat or in the presence of catalysts.
Major Products
Oxidation: : Corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : Corresponding alcohols or amines.
Substitution: : Various substituted phenoxy derivatives.
Scientific Research Applications
This compound finds applications across multiple disciplines:
Chemistry: : Used as an intermediate for synthesizing more complex molecules.
Biology: : Studied for its potential as a biochemical probe due to its diverse functional groups.
Medicine: : Explored for pharmaceutical properties, possibly acting as a precursor for drug development.
Industry: : Utilized in material science for developing new polymers or catalysts due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone exerts its effects varies depending on its application:
Molecular Targets: : It can interact with various enzymes or receptors, influencing biological pathways.
Pathways Involved: : Potentially influences oxidative stress pathways, signal transduction cascades, or metabolic processes.
Comparison with Similar Compounds
Comparison and Uniqueness
This compound is unique due to the presence of multiple functional groups which can engage in various chemical reactions, making it versatile for multiple applications. Similar compounds might include:
2-(2-Chlorophenoxy)-1-(4-(5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
2-(2-Bromophenoxy)-1-(4-(5-(4-ethoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
2-(2-Methoxyphenoxy)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
These compounds vary in the halogen or alkyl group attached to the phenyl ring, which can significantly alter their reactivity and applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c1-29-18-8-6-16(7-9-18)14-21-25-26-23(31-21)17-10-12-27(13-11-17)22(28)15-30-20-5-3-2-4-19(20)24/h2-9,17H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIUKSOGPRQQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(dimethylamino)phenyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2434280.png)

![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)
![N'-(pyridin-3-yl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2434286.png)
![8-butyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434288.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2434289.png)


![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)
![N-[2-(2-methoxyphenoxy)ethyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2434295.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-4-phenylbutane-1,4-dione](/img/structure/B2434300.png)
